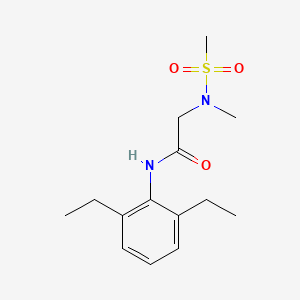
N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide
Descripción general
Descripción
N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide, also known as CL-M1, is a synthetic compound that has gained attention for its potential use in scientific research. CL-M1 is a member of the isoxazole family of compounds and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been found to inhibit the activity of enzymes involved in inflammation and oxidative stress. It has also been shown to modulate the activity of transcription factors involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and inhibit the growth and proliferation of cancer cells. N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has also been found to modulate the activity of neurotransmitters and ion channels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide in lab experiments is its ability to modulate multiple signaling pathways. This makes it a useful tool for studying complex biological processes. Another advantage is its ability to cross the blood-brain barrier, making it a potential treatment for neurological disorders.
One limitation of using N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide in lab experiments is its relatively low solubility in water. This can make it difficult to administer and may limit its effectiveness in certain experiments. Another limitation is its potential toxicity, which may limit its use in certain cell lines or animal models.
Direcciones Futuras
There are many potential future directions for research on N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide. One area of interest is in the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is in the optimization of N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide for use as a therapeutic agent in the treatment of neurological disorders and cancer.
Other potential future directions include the development of new analogs of N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide with improved solubility and toxicity profiles. There is also potential for the use of N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide in combination with other drugs or therapies to enhance their effectiveness.
Conclusion:
In conclusion, N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide is a synthetic compound with potential applications in a range of scientific research areas. Its ability to modulate multiple signaling pathways and cross the blood-brain barrier make it a useful tool for studying complex biological processes and a potential treatment for neurological disorders and cancer. While there are limitations to its use in lab experiments, there are many potential future directions for research on N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide that could lead to new discoveries and therapies.
Aplicaciones Científicas De Investigación
N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been found to have potential applications in a range of scientific research areas. One area of interest is in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
Another area of interest is in the study of cancer. N-(2-chloro-3-pyridinyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(2-chloropyridin-3-yl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-11-6-4-10(5-7-11)14-9-13(20-23-14)16(21)19-12-3-2-8-18-15(12)17/h2-9H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVYNNGRXWZMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(N=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethoxyphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4461724.png)

![3-(4-fluorophenyl)-7-(2-methoxybenzyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4461740.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4461745.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4461759.png)

![N-(3-chlorophenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461773.png)

![4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4461788.png)
![N-(3-ethylphenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461794.png)
![N,2-dimethyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4461805.png)
![5,6-dimethyl-N-(4-methyl-2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4461813.png)
![6-(2,3-dimethoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4461818.png)
![N-(2-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-fluorobenzenesulfonamide](/img/structure/B4461819.png)